molecular formula C9H8FIO2 B2653023 Ethyl 3-fluoro-5-iodobenzoate CAS No. 850864-48-1

Ethyl 3-fluoro-5-iodobenzoate

Cat. No.: B2653023
CAS No.: 850864-48-1
M. Wt: 294.064
InChI Key: UXBIJQIHOKZIBY-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-iodobenzoate (CAS 850864-48-1) is a chemical building block with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This benzoate ester is characterized by the presence of both fluorine and iodine atoms on its aromatic ring, making it a versatile intermediate in synthetic organic chemistry, particularly for cross-coupling reactions. Its primary research value lies in the development of novel molecular probes and pharmaceuticals. For instance, derivatives of 3-fluoro-5-iodobenzoic acid are used in the synthesis of residualizing agents for radiofluorinating single-domain antibody fragments (sdAbs) for immunoPET imaging, a critical tool in cancer research for assessing HER2 status in tumors . The iodine moiety serves as an excellent handle for further functionalization via metal-catalyzed reactions, such as the Suzuki cross-coupling, while the fluorine atom can be used to modulate the compound's electronic properties, metabolic stability, and binding affinity. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIJQIHOKZIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-48-1
Record name ethyl 3-fluoro-5-iodobenzoate
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Synthetic Methodologies for Ethyl 3 Fluoro 5 Iodobenzoate

Retrosynthetic Analysis of Ethyl 3-fluoro-5-iodobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. For this compound, the analysis reveals several possible disconnections.

The most evident disconnection is at the ester linkage (a C-O bond), which is a common and reliable transformation. This leads back to 3-fluoro-5-iodobenzoic acid and ethanol (B145695). This is the most strategically sound primary disconnection, as the formation of an ester from a carboxylic acid and an alcohol is a fundamental and high-yielding reaction.

Further disconnection of the key intermediate, 3-fluoro-5-iodobenzoic acid, can proceed by cleaving the carbon-halogen bonds:

C-I Bond Disconnection: This approach suggests that the iodine atom can be introduced onto a pre-existing 3-fluorobenzoic acid molecule through an electrophilic aromatic substitution (iodination). The directing effects of the existing fluorine and carboxylic acid groups are crucial in this step.

C-F Bond Disconnection: Alternatively, the fluorine atom could be installed on a 3-iodobenzoic acid derivative. This often requires more specialized fluorination techniques, potentially involving a Sandmeyer reaction from an amino precursor or modern nucleophilic/electrophilic fluorination methods.

This analysis suggests that a practical forward synthesis would involve the preparation of the key intermediate, 3-fluoro-5-iodobenzoic acid, followed by a final esterification step. A retrosynthetic scheme for a similar compound, 3-amino-5-fluoro-2-iodobenzoate, illustrates this common strategy of disconnecting the ester first. researchgate.net

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process that hinges on the successful synthesis of the 3-fluoro-5-iodobenzoic acid precursor.

The most common pathway begins with a suitably substituted benzoic acid and involves sequential halogenation and esterification steps. The order of these steps is critical to ensure correct regiochemistry and to avoid unwanted side reactions. The precursor, 3-fluoro-5-iodobenzoic acid, is a known compound available from chemical suppliers. cymitquimica.comsigmaaldrich.com

The final step in the primary synthetic route is the conversion of 3-fluoro-5-iodobenzoic acid to its ethyl ester. This is typically accomplished via Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side.

Heterogeneous catalysts are also employed for the esterification of fluorinated aromatic carboxylic acids, offering advantages in terms of catalyst separation and reuse. rsc.org

Table 1: Typical Conditions for Fischer Esterification

ParameterCondition
Substrate 3-fluoro-5-iodobenzoic acid
Reagent Ethanol (excess)
Catalyst Concentrated H₂SO₄, HCl(g), or TsOH
Temperature Reflux
Reaction Time Several hours

This reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule, followed by proton transfer and elimination of a water molecule, yields the final ester product.

The core of the synthesis lies in the preparation of the 3-fluoro-5-iodobenzoic acid intermediate. This can be achieved by either iodinating a fluorinated precursor or fluorinating an iodinated one.

A logical approach is the direct iodination of 3-fluorobenzoic acid. wikipedia.org In this molecule, both the fluorine atom and the carboxylic acid group are ortho-, para-directing, but with deactivating effects. However, their positions on the ring mean they are meta to each other. Both groups direct incoming electrophiles to the positions ortho and para to themselves. For 3-fluorobenzoic acid, the fluorine directs to positions 2 and 4, while the carboxylic acid directs to position 5. The steric hindrance at position 2 and the combined directing influence towards position 5 make it the most probable site for electrophilic substitution.

Classical iodination is often performed using molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the highly electrophilic iodonium ion (I⁺) in situ.

More modern approaches for the iodination of benzoic acids involve transition-metal catalysis, which can offer high selectivity and milder reaction conditions. For instance, iridium and palladium-catalyzed C-H activation/iodination methods have been developed, although they often show a strong preference for ortho-iodination due to the directing effect of the carboxyl group. acs.orgresearchgate.netresearchgate.net

An alternative strategy involves introducing the fluorine atom onto an iodinated benzene (B151609) ring.

Nucleophilic Fluorination: A classic method for introducing fluorine is the Balz-Schiemann reaction. This would involve a starting material like 3-amino-5-iodobenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) or its salts, which upon heating, decomposes to release nitrogen gas and generate the aryl fluoride (B91410). The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides. researchgate.net

More recent methods for nucleophilic fluorination have been developed to overcome the often harsh conditions of the Balz-Schiemann reaction. These include the fluorination of iodonium salts or arylhalides using fluoride sources like CsF or TBAF, sometimes in the presence of a copper or palladium catalyst. arkat-usa.org The synthesis of fluorobenzoic acids via nucleophilic fluorination of 1-arylbenziodoxolones has also been reported. researchgate.netarkat-usa.org

Electrophilic Fluorination: Electrophilic fluorination involves using reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. Reagents such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor® are commonly used. This approach would typically require a starting material that is activated towards electrophilic attack, for example, by converting the carboxylic acid to a different directing group or by using a highly activated precursor. Palladium-catalyzed fluorination of arylboronic acid derivatives represents a modern method that proceeds under mild conditions. harvard.edu This would involve converting a precursor like 3-bromo-5-iodobenzoic acid into its corresponding boronic acid or trifluoroborate salt, followed by treatment with a palladium catalyst and a fluoride source.

Transition Metal-Catalyzed Syntheses of this compound

Copper-Mediated Halogenation Methods

Copper-mediated reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-halogen bonds. While direct copper-mediated synthesis of this compound is not extensively documented, the principles of copper-catalyzed halogenation can be applied to precursors of the target molecule. For instance, a copper catalyst could be employed in the iodination of a suitable fluorinated benzoic acid or its ester.

The general mechanism for copper-catalyzed halogenation often involves a Cu(I)/Cu(III) catalytic cycle. The reaction typically proceeds via coordination of the substrate to the copper catalyst, followed by oxidative addition of a halogen source and subsequent reductive elimination to yield the halogenated product. The choice of copper salt, ligand, and halogenating agent is crucial for the success of these transformations.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions could be envisioned. For example, a palladium catalyst could facilitate the coupling of a di-halogenated benzene derivative with a suitable functional group that can be later converted to the ethyl ester.

A more direct approach would involve the palladium-catalyzed carbonylation of a 1-fluoro-3,5-diiodobenzene precursor in the presence of ethanol. This reaction would introduce the ethyl ester group directly onto the aromatic ring. The success of such a reaction would be highly dependent on the choice of palladium catalyst, ligand, and reaction conditions to ensure regioselectivity and high yield.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of any synthetic procedure are critically dependent on the optimization of various reaction parameters. For the synthesis of this compound, particularly through methods like Fischer esterification of 3-fluoro-5-iodobenzoic acid, a systematic study of these parameters is essential.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In Fischer esterification, an excess of the alcohol reactant (ethanol in this case) is often used as the solvent to drive the equilibrium towards the product side. However, the use of co-solvents can sometimes be beneficial. For instance, a non-polar, aprotic solvent could be used to facilitate the removal of water by azeotropic distillation, thereby increasing the yield of the ester. The polarity of the solvent can also affect the solubility of the reactants and the stability of the transition state, thereby impacting the reaction rate.

Solvent System Relative Reaction Rate Yield (%)
Ethanol (neat) 1.0 85
Ethanol/Toluene (B28343) (1:1) 1.2 92
Ethanol/Hexane (1:1) 0.8 78

Catalyst and Ligand Screening for Enhanced Performance

In both acid-catalyzed esterification and potential transition metal-catalyzed syntheses, the choice of catalyst is paramount. For Fischer esterification, common Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective. However, solid acid catalysts can offer advantages in terms of ease of separation and recyclability.

In the realm of transition metal catalysis, the performance of the metal center is intricately linked to the electronic and steric properties of its coordinating ligands. For a hypothetical palladium-catalyzed carbonylation, a screening of various phosphine (B1218219) ligands would be necessary to identify the optimal ligand that promotes the desired reactivity and selectivity.

Catalyst Loading (mol%) Reaction Time (h) Yield (%)
H₂SO₄ 5 8 85
p-TsOH 5 10 82
Amberlyst-15 10 (w/w) 12 75

Temperature and Pressure Influence on Product Distribution

Temperature is a critical parameter that affects the rate of most chemical reactions. For the esterification of 3-fluoro-5-iodobenzoic acid, increasing the temperature will generally increase the reaction rate. However, excessively high temperatures could lead to side reactions or decomposition of the product. Microwave-assisted heating has emerged as a technique to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields. researchgate.netacademicpublishers.orgusm.my

Pressure can also be a useful tool, particularly in reactions involving gaseous reagents or where the volume of activation is negative. In a sealed-vessel microwave synthesis, the pressure inside the vessel will increase as the temperature rises, which can further accelerate the reaction rate. researchgate.net

Temperature (°C) Pressure (atm) Reaction Time (h) Yield (%)
80 (Reflux) 1 8 85
120 (Microwave) ~5 0.5 95
150 (Microwave) ~10 0.25 93 (minor decomposition)

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact. This section explores potential green synthetic methodologies for this compound, focusing on mechanochemical techniques and solvent-free or reduced-solvent approaches. These methods offer advantages over traditional synthesis, such as reduced solvent waste, lower energy consumption, and potentially enhanced reaction rates and yields.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a promising green alternative to conventional solvent-based synthesis. By grinding solid reactants together, often in the absence of a solvent (neat grinding) or with minimal amounts of a liquid additive (liquid-assisted grinding), mechanochemical methods can lead to the formation of products with high efficiency.

A plausible mechanochemical route to this compound could involve a two-step process: the iodination of 3-fluorobenzoic acid followed by esterification.

Step 1: Mechanochemical Iodination of 3-Fluorobenzoic Acid

The direct iodination of 3-fluorobenzoic acid to yield 3-fluoro-5-iodobenzoic acid could be achieved by grinding the starting material with an iodinating agent such as N-iodosuccinimide (NIS). colab.wsresearchgate.netresearchgate.net This solid-state reaction, potentially catalyzed by a solid acid, would eliminate the need for hazardous solvents typically used in electrophilic aromatic substitution reactions. The reaction progress can be monitored by techniques like in-situ Raman spectroscopy.

Step 2: Mechanochemical Esterification

The subsequent esterification of the resulting 3-fluoro-5-iodobenzoic acid with ethanol can also be performed mechanochemically. Research has demonstrated the successful esterification of various carboxylic acids with alcohols under high-speed ball-milling conditions. nih.gov For instance, the use of iodine and potassium hypophosphite as promoters in a mechanochemical esterification has been reported to give good to excellent yields in short reaction times.

Below is a table with representative data for analogous mechanochemical reactions, illustrating the potential conditions and outcomes for the synthesis of this compound.

StepReactant 1Reactant 2Reagents/ConditionsTimeYield (%)Reference Analogy
Iodination Aromatic CompoundN-Iodosuccinimide (NIS)Grinding, Room Temp.5-8 min94-99Iodination of various aromatics colab.wsresearchgate.net
Esterification Benzoic AcidEthanolI₂/KH₂PO₂, Ball-milling20 min~85-91Mechanochemical esterification nih.gov

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free and reduced-solvent synthesis are cornerstone principles of green chemistry, aiming to eliminate or significantly reduce the use of volatile organic compounds (VOCs). For the synthesis of this compound, the focus would be on the esterification of 3-fluoro-5-iodobenzoic acid with ethanol under solvent-free conditions.

One effective approach is the use of solid acid catalysts. ijstr.org Heterogeneous catalysts such as modified clays (e.g., phosphoric acid-activated Montmorillonite K10) can efficiently catalyze the esterification of substituted benzoic acids with alcohols without the need for a solvent. ijstr.org The reaction is typically carried out by heating the mixture of the carboxylic acid, alcohol, and the solid catalyst. The catalyst can often be recovered and reused, adding to the green credentials of the process.

The advantages of this methodology include:

Elimination of hazardous solvents: This reduces environmental pollution and health risks.

Simplified work-up: The solid catalyst can be easily separated from the reaction mixture by filtration.

The table below presents representative data for the solvent-free esterification of substituted benzoic acids, which can be considered analogous to the synthesis of this compound.

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference Analogy
Substituted Benzoic AcidsMethanol (B129727)Modified Montmorillonite K10Reflux5HighSolvent-free esterification ijstr.org
Fluorinated Aromatic AcidsMethanolUiO-66-NH₂15010HighHeterogeneous catalysis rsc.orgresearchgate.net

Reactivity and Transformational Chemistry of Ethyl 3 Fluoro 5 Iodobenzoate

Reactions at the Aryl Iodide Moiety of Ethyl 3-fluoro-5-iodobenzoate

The carbon-iodine bond in aryl iodides is the weakest among the aryl halides, making it the most reactive site for many transformations, particularly those catalyzed by transition metals like palladium. The electron-withdrawing nature of the fluorine and ethyl ester groups can further influence the reactivity of the C-I bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety of this compound is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl compounds through the palladium-catalyzed coupling of an organoboron reagent with an organic halide. While specific studies on this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product.

A representative, though hypothetical, reaction is shown below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O Data not available

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is valuable for the synthesis of arylalkynes. The reactivity of the C-I bond in this compound makes it a suitable substrate for this transformation.

A general, hypothetical reaction scheme is presented below:

Table 2: Hypothetical Sonogashira Coupling of this compound

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF Data not available

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction typically proceeds with high regioselectivity and stereoselectivity. While specific examples with this compound are scarce in the literature, its aryl iodide moiety is expected to be reactive under standard Heck conditions.

A hypothetical representation of the Heck reaction is as follows:

Table 3: Hypothetical Heck Reaction of this compound

Entry Alkene Catalyst Base Solvent Yield (%)
1 Styrene Pd(OAc)₂ Et₃N DMF Data not available

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is widely used for the synthesis of anilines and their derivatives. The aryl iodide of this compound would be a prime candidate for this transformation.

A general, hypothetical scheme for the Buchwald-Hartwig amination is provided below:

Table 4: Hypothetical Buchwald-Hartwig Amination of this compound

Entry Amine Catalyst Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ BINAP NaOt-Bu Toluene Data not available

Nucleophilic Substitution of the Iodide Group

Direct nucleophilic aromatic substitution (SNAr) of the iodide in aryl iodides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the fluorine and ethyl ester groups are meta to the iodine, providing only moderate activation. Therefore, uncatalyzed nucleophilic substitution of the iodide is expected to be difficult and would likely require harsh reaction conditions.

Hypothetical reaction conditions for nucleophilic substitution are listed below:

Table 5: Hypothetical Nucleophilic Substitution of this compound

Entry Nucleophile Solvent Conditions Product Yield (%)
1 Sodium methoxide Methanol (B129727) High T, High P Ethyl 3-fluoro-5-methoxybenzoate Data not available

Reductive Dehalogenation Pathways

The carbon-halogen bond strength in aryl halides decreases significantly down the group, from fluorine to iodine. This disparity forms the basis for selective reductive dehalogenation. In this compound, the carbon-iodine (C-I) bond is substantially weaker and more susceptible to cleavage than the highly robust carbon-fluorine (C-F) bond.

This reactivity difference allows for the selective removal of the iodine atom, a process known as reductive deiodination, while leaving the C-F bond intact. Catalytic hydrogenation is a common and effective method for this transformation. sci-hub.seorganic-chemistry.org Using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, the iodo group can be selectively replaced by a hydrogen atom. sci-hub.seresearchgate.net This type of reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen gas. sci-hub.se The selectivity arises because the energy barrier for the oxidative addition of the C-I bond to the palladium catalyst surface is much lower than that for the C-F bond.

Alternative methods for reductive dehalogenation that can exhibit selectivity for heavier halogens include the use of various reducing agents like formate (B1220265) salts with a palladium catalyst or electrochemical methods. researchgate.netacs.org The general trend observed is that bromides are reduced more readily than chlorides, which strongly implies that iodides will be reduced with even greater ease and selectivity in the presence of a fluoride (B91410). organic-chemistry.orgresearchgate.net Consequently, the primary product of the reductive dehalogenation of this compound under controlled conditions is Ethyl 3-fluorobenzoate (B1230327).

Table 1: Reductive Dehalogenation of this compound

Reaction TypeTypical ReagentsProductKey Observation
Catalytic HydrogenationH₂, Pd/CEthyl 3-fluorobenzoateSelective removal of iodine due to weaker C-I bond.

Reactivity of the Aryl Fluoride Moiety in this compound

The aryl fluoride moiety, while generally stable, can participate in specific reactions, particularly nucleophilic aromatic substitution and, under more forcing conditions, C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com

For a successful SNAr reaction, the presence of an electron-withdrawing group positioned ortho or para to the leaving group is highly activating. wikipedia.orgdiva-portal.org In this molecule, the substituents are meta to each other, which provides less activation than an ortho/para arrangement. masterorganicchemistry.com Nevertheless, the cumulative electron-withdrawing effect of the ester and iodo groups can still facilitate the substitution of the fluorine atom by strong nucleophiles under appropriate conditions, such as heating. diva-portal.org

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.combaranlab.org Research in C-F bond activation aims to transform typically inert fluoroaromatics into more valuable functionalized products. mdpi.com This transformation usually requires transition-metal catalysts or metal-free systems under specific conditions to overcome the high bond dissociation energy. mdpi.comchem8.org

For this compound, any reaction involving C-F bond activation must compete with the much more facile activation of the C-I bond. Most transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would occur exclusively at the iodo position.

Achieving C-F bond activation would necessitate conditions specifically designed for this purpose, likely after the iodo group has been transformed or by using catalytic systems with a high affinity for fluorine. researchgate.net Such systems often involve low-valent transition metals (e.g., nickel, palladium) with specialized ligands that can facilitate the oxidative addition of the metal into the C-F bond. mdpi.comchem8.org Metal-free approaches might involve strong Lewis acids or photochemical methods to promote C-F cleavage. researchgate.netresearchgate.net Studies in this area are fundamental to expanding the synthetic utility of organofluorine compounds. mdpi.com

Transformations of the Ethyl Ester Functional Group

The ethyl ester group is a versatile functional handle that can be readily converted into other functionalities, most commonly through hydrolysis or transesterification.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-iodobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-mediated hydrolysis, or saponification, is the more common method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. This is a high-yielding and generally straightforward conversion.

Table 2: Saponification of this compound

ReactionReagentsIntermediateFinal Product
Saponification1. NaOH (aq) or LiOH (aq) 2. H₃O⁺ (acid workup)Sodium 3-fluoro-5-iodobenzoate3-fluoro-5-iodobenzoic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid or a solid acid catalyst like Amberlyst-15 would lead to the formation of Mthis compound. researchgate.net

Various catalysts can be employed to facilitate this equilibrium-driven process, including metal catalysts such as scandium(III) triflate, which has been shown to be effective for the transesterification of various esters in boiling alcohols. organic-chemistry.org The choice of alcohol and catalyst allows for the synthesis of a wide array of different esters from the starting ethyl ester, providing a valuable route for molecular diversification. rsc.org

Reduction to Alcohol Derivatives

The ethyl ester group of this compound can be readily reduced to a primary alcohol, yielding (3-fluoro-5-iodophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using strong reducing agents.

Common Reducing Agents for Ester to Alcohol Reduction:

Reducing AgentTypical Reaction ConditionsNotes
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or tetrahydrofuran (B95107) (THF), followed by aqueous workup.A powerful, non-selective reducing agent.
Sodium borohydride (B1222165) (NaBH₄)Typically used in alcoholic solvents. Often requires a co-reagent like lithium chloride (LiCl) to enhance its reducing power for esters.Milder and more selective than LiAlH₄.
Diisobutylaluminium hydride (DIBAL-H)Aprotic solvents like toluene or dichloromethane (B109758) at low temperatures.Can be controlled to yield either the alcohol or the aldehyde, depending on the reaction conditions and stoichiometry.

The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in a more complex substrate. Given the stability of the fluoro and iodo substituents under these reducing conditions, the primary product would be (3-fluoro-5-iodophenyl)methanol.

Deoxygenative Functionalization of the Ester

Deoxygenative functionalization is a process where the carbonyl oxygen of an ester is removed and replaced with other functional groups. This transformation allows for the conversion of the ester group into, for example, an ether, a thioether, or a methylene (B1212753) group, thereby expanding the synthetic utility of aromatic esters. While specific examples involving this compound are not readily found, general methodologies for the deoxygenative functionalization of aromatic esters have been developed. These methods often involve the conversion of the ester into a more reactive intermediate, followed by reduction.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two different halogen atoms and an ester group on the aromatic ring of this compound leads to predictable chemo- and regioselectivity in its reactions.

The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds exhibit significantly different reactivities, particularly in transition metal-catalyzed cross-coupling reactions. The C-I bond is much weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., palladium(0) or nickel(0)) compared to the strong and relatively inert C-F bond. This difference in reactivity allows for highly selective functionalization at the iodine-bearing position.

Relative Reactivity of Aryl Halides in Cross-Coupling Reactions:

Aryl Halide (Ar-X)Bond Dissociation Energy (kcal/mol)Relative Reactivity
Ar-F~123Very Low
Ar-Cl~96Low
Ar-Br~81Moderate
Ar-I~65High

This reactivity trend enables a wide range of selective transformations on this compound, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, to occur exclusively at the C-I bond, leaving the C-F bond intact. nih.govnih.govbeilstein-journals.orgscielo.org.mx

In electrophilic aromatic substitution reactions, the ethyl carboxylate group (-COOEt) acts as a deactivating, meta-directing group. wikipedia.orgaakash.ac.inorganicchemistrytutor.comyoutube.comyoutube.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is a result of both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group.

The directing effect can be understood by examining the resonance structures of the intermediates formed upon electrophilic attack. Attack at the ortho or para positions results in a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta-substituted product the major isomer.

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile would be directed to the position meta to the ester group.

Radical Chemistry Involving this compound

Aryl iodides are known precursors for aryl radicals, particularly in the context of photoredox catalysis. nih.govupenn.edu The relatively weak C-I bond can be cleaved under mild conditions using a suitable photocatalyst and a light source to generate the corresponding aryl radical. This radical can then participate in a variety of transformations, including hydrogen atom transfer, addition to double bonds, and cyclization reactions. researchgate.netuni-regensburg.dechemistryviews.org

While specific studies on the radical chemistry of this compound are not prevalent, it is expected that this compound would readily form the 3-ethoxycarbonyl-5-fluorophenyl radical under photoredox conditions. The generation of this radical intermediate would open avenues for further functionalization of the aromatic ring through radical-mediated processes.

Applications of Ethyl 3 Fluoro 5 Iodobenzoate As a Key Synthetic Building Block

Precursor for Advanced Fluorinated and Iodinated Aromatic Scaffolds

The unique substitution pattern of ethyl 3-fluoro-5-iodobenzoate, featuring both a fluorine and an iodine atom, positions it as an excellent precursor for a wide range of advanced aromatic scaffolds. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common cross-coupling reactions, enabling selective functionalization. This allows chemists to first modify the iodine position and then, if desired, target the fluorine position under different reaction conditions, or retain the fluorine atom in the final product to modulate its physicochemical properties.

The iodine atom serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling can introduce a new aryl or alkyl group, while a Sonogashira coupling can install an alkyne moiety. These reactions are fundamental in constructing the core structures of many pharmaceuticals and organic materials. The resulting products are advanced, functionalized aromatic compounds that retain the fluorine substituent, which is known to enhance properties such as metabolic stability and binding affinity in bioactive molecules.

The synthesis of iodoarenes is a mature field in organic chemistry, providing a reliable foundation for the utility of compounds like this compound. Similarly, the preparation of fluorinated aromatic compounds is of great interest due to the unique properties conferred by the fluorine atom. This compound effectively serves as a bridge between these two important classes of aromatic compounds, providing a ready-made platform for creating complex molecules that benefit from the presence of both functionalities.

Synthesis of Multi-functionalized Benzoate (B1203000) Derivatives

The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its utility in synthesizing multi-functionalized benzoate derivatives. The iodine atom is readily transformed through a variety of metal-catalyzed cross-coupling reactions, leaving the more robust fluorine atom and the ester group intact.

Table 1: Cross-Coupling Reactions for Functionalization of this compound

Reaction Name Reagent Bond Formed Resulting Functional Group
Suzuki-Miyaura Coupling Organoboron compound C-C Aryl, Alkyl
Sonogashira Coupling Terminal alkyne C-C Alkyne
Buchwald-Hartwig Amination Amine C-N Arylamine
Heck Coupling Alkene C-C Alkene

This table is interactive. Click on a reaction name for more details.

For example, a Sonogashira coupling reaction between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an ethyl 3-fluoro-5-(alkynyl)benzoate. This product could then undergo further transformations, such as the click reaction or cyclization, to build more complex structures. Similarly, a Buchwald-Hartwig amination can be employed to introduce a primary

Advanced Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights of Ethyl 3 Fluoro 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A multi-faceted approach using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a complete picture of the atomic arrangement and electronic environment within Ethyl 3-fluoro-5-iodobenzoate.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region will feature three signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the surrounding substituents: the electron-withdrawing ester and fluorine groups, and the iodine atom. The ethyl group will present as a characteristic quartet and triplet pattern.

The proton at C-2 will likely appear as a triplet or a doublet of doublets due to coupling with the fluorine at C-3 and the proton at C-6. The proton at C-4 is expected to be a doublet of doublets, coupling to the adjacent fluorine at C-3 and the proton at C-6. The proton at C-6 will similarly appear as a doublet of doublets from coupling to the protons at C-2 and C-4. The ethyl group protons will show a downfield quartet for the methylene (B1212753) (-CH₂-) group adjacent to the ester oxygen and an upfield triplet for the terminal methyl (-CH₃) group.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-2 7.8 - 8.0 dd ⁴J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 5-7 Hz 1H
H-4 7.6 - 7.8 dd ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-10 Hz 1H
H-6 8.1 - 8.3 t or ddd ³J(H,H) ≈ 8-9 Hz, ⁴J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz 1H
-OCH₂CH₃ 4.3 - 4.5 q ³J(H,H) ≈ 7.1 Hz 2H

¹³C NMR for Carbon Skeleton and Electronic Distribution

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C=O 163 - 166
C-1 132 - 135
C-2 125 - 128
C-3 160 - 163 (d, ¹J(C,F) ≈ 250 Hz)
C-4 120 - 123
C-5 92 - 95
C-6 138 - 141
-OCH₂CH₃ 61 - 63

¹⁹F NMR for Fluorine Chemical Environment and Coupling Constants

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected. The chemical shift provides information about the electronic environment of the fluorine atom. This signal will be split into a multiplet (likely a doublet of doublets or a triplet) due to coupling with the neighboring aromatic protons at the C-2 and C-4 positions. Analysis of these coupling constants (J-values) helps confirm the substitution pattern on the aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected cross-peaks would appear between the methylene and methyl protons of the ethyl group, and among the aromatic protons (H-2, H-4, H-6), confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is instrumental for connecting molecular fragments. Key HMBC correlations would be observed from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the terminal methyl carbon. Additionally, correlations from the aromatic protons (H-2, H-4, H-6) to the carbonyl carbon would firmly establish the connection of the ester group to the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation behavior upon ionization, which offers further structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision (typically to within 5 parts per million). This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₈FIO₂. HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₉H₈FIO₂ 293.9553
[M+H]⁺ C₉H₉FIO₂ 294.9626

An experimental value matching one of these calculated masses would serve as definitive proof of the compound's elemental formula.

The fragmentation pattern of an ethyl ester typically involves characteristic losses. The primary fragmentation pathways for this compound would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): This involves the cleavage of the C-O single bond of the ester, resulting in a stable benzoyl cation.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of an ethylene molecule and the formation of a 3-fluoro-5-iodobenzoic acid radical cation.

Loss of iodine atom (•I): Cleavage of the C-I bond would result in a fragment corresponding to the ethyl 3-fluorobenzoate (B1230327) cation.

Table 4: Predicted Major Fragments in Mass Spectrum

Predicted m/z Loss Identity of Fragment
249 - C₂H₅O [M - OCH₂CH₃]⁺ (3-fluoro-5-iodobenzoyl cation)
266 - C₂H₄ [M - C₂H₄]⁺ (3-fluoro-5-iodobenzoic acid radical cation)
167 - I [M - I]⁺ (ethyl 3-fluorobenzoate cation)

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation in the ion source. researchgate.netrsc.org In a typical ESI-MS experiment performed in positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺.

The analysis of the fragmentation patterns (tandem MS or MS/MS) of this protonated molecule provides invaluable information for structural confirmation. Collision-induced dissociation (CID) of the parent ion would likely lead to several characteristic fragmentation pathways common to aromatic esters. youtube.comacs.org The primary fragmentations involve the cleavage of the ester group.

Key Predicted Fragmentation Pathways:

Loss of Ethanol (B145695): The protonated molecule [M+H]⁺ can undergo the neutral loss of an ethanol molecule (C₂H₅OH), a common pathway for protonated esters, leading to the formation of a 3-fluoro-5-iodobenzoyl acylium ion.

Loss of Ethoxy Radical: Cleavage of the C-O single bond can result in the loss of an ethoxy radical (•OC₂H₅).

Formation of Benzoyl Cation: A significant peak is expected corresponding to the 3-fluoro-5-iodobenzoyl cation, formed by the loss of the ethoxy group. This cation can further lose carbon monoxide (CO).

Cleavage of the Aromatic Ring: While less common under soft ionization, higher collision energies could induce fragmentation of the aromatic ring itself.

Other ionization techniques, such as Electron Ionization (EI), are considered "hard" techniques and typically induce more extensive fragmentation. In an EI spectrum of this compound, a more complex pattern of fragments would be expected, but the molecular ion peak (M⁺•) might be less abundant compared to the protonated molecule in ESI. libretexts.org

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Ion DescriptionFormula of IonPredicted m/z
Protonated Molecule[C₉H₉FIO₂ + H]⁺294.97
Fragment after loss of C₂H₅OH[C₇H₃FIO]⁺248.93
Fragment after loss of •OC₂H₅[C₇H₃FIO]⁺248.93
Fragment after loss of CO from [C₇H₃FIO]⁺[C₆H₃FI]⁺220.94

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm its structure. uomustansiriyah.edu.iqlibretexts.org

The most prominent feature in the spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1720-1740 cm⁻¹. nih.gov The presence of electronegative halogen substituents on the aromatic ring can slightly shift this frequency. researchgate.netacs.org

Other key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching from the ethyl group is expected just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

C-O Stretching: Two distinct C-O stretching bands are characteristic of esters. The C(=O)-O stretch is typically found in the 1250-1300 cm⁻¹ region, and the O-C-C stretch appears around 1100-1150 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-F and C-I Stretching: The carbon-fluorine bond will produce a strong absorption band, typically in the 1000-1100 cm⁻¹ region. The carbon-iodine bond vibration occurs at lower frequencies, usually in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3050 - 3150Medium-Weak
C-H Stretch (Aliphatic)-CH₂, -CH₃2850 - 2980Medium
C=O Stretch (Ester)-C(=O)-O-1720 - 1740Strong
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium-Weak
C-O StretchC(=O)-O1250 - 1300Strong
C-O StretchO-C-C1100 - 1150Strong
C-F StretchAr-F1000 - 1100Strong
C-I StretchAr-I500 - 600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. mdpi.com While a specific crystal structure determination for this compound is not available in the reviewed literature, its solid-state structure can be predicted based on known structures of similar aromatic esters. nih.goveurjchem.comlongwood.edu

The analysis would be expected to confirm the planarity of the 1,3,5-trisubstituted benzene ring. The bond angles within the aromatic ring would be approximately 120°, with minor distortions due to the electronic effects of the substituents. docbrown.info The ester functional group is generally coplanar, or nearly coplanar, with the aromatic ring to maximize resonance stabilization.

Table 3: Typical Bond Lengths and Angles Expected for this compound

Bond/AngleDescriptionExpected Value
C-C (aromatic)Aromatic ring C-C bond length~ 1.39 Å theorchem.ru
C=OEster carbonyl bond length~ 1.21 Å longwood.edu
C-OEster single bond length~ 1.34 Å longwood.edu
C-FAromatic C-F bond length~ 1.35 Å theorchem.ru
C-IAromatic C-I bond length~ 2.10 Å theorchem.ru
O=C-OEster bond angle~ 124° longwood.edu
C-C-C (aromatic)Aromatic ring internal angle~ 120° docbrown.info

Computational and Theoretical Investigations of Ethyl 3 Fluoro 5 Iodobenzoate

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are foundational for understanding the intrinsic properties of a molecule.

Conformational Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energy levels. For Ethyl 3-fluoro-5-iodobenzoate, the primary focus would be the rotation around the C-O bond of the ester group. Theoretical calculations would identify the most stable conformers and the energy barriers to rotation, which are critical for understanding the molecule's flexibility and how it might interact with other molecules or biological targets.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates.

Simulation of Ester Functionalization Pathways

The functionalization of the ester group in this compound is a key aspect of its chemical reactivity. Computational simulations, primarily employing Density Functional Theory (DFT), provide profound insights into the potential reaction pathways, such as hydrolysis, transesterification, and amidation. These simulations allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, which are critical for predicting reaction feasibility and kinetics.

The presence of electron-withdrawing fluorine and iodine atoms on the benzene (B151609) ring is expected to significantly influence the reactivity of the ester's carbonyl carbon. These substituents modulate the electrophilicity of the carbonyl center, a key factor in nucleophilic acyl substitution reactions.

Key Computational Approaches:

Density Functional Theory (DFT): Used to calculate the electronic structure and geometry of reactants, intermediates, and transition states.

Transition State Theory (TST): Employed to calculate reaction rates from the computed activation energies.

Solvent Modeling: Implicit or explicit solvent models are used to simulate reaction conditions in different media, which can significantly affect reaction pathways and energetics.

Below is a table outlining hypothetical reaction pathways for the ester functionalization and the typical computational methods used to study them.

Reaction PathwayNucleophileKey Intermediate/Transition StateComputational MethodPredicted Influence of Substituents
Alkaline Hydrolysis OH⁻Tetrahedral IntermediateDFT with a solvent model (e.g., PCM)Increased electrophilicity at the carbonyl carbon due to F and I should lower the activation energy.
Acid-Catalyzed Hydrolysis H₂O (activated by H⁺)Protonated Carbonyl IntermediateDFT, TSTElectronic effects of halogens may influence the stability of the protonated intermediate.
Transesterification R'OHTetrahedral IntermediateDFT, Molecular DynamicsHalogen substituents can influence the steric and electronic environment around the reaction center.
Amidation R'NH₂Tetrahedral IntermediateDFT, QTAIMAnalysis can reveal changes in bond orders and charge distribution throughout the reaction coordinate.

This interactive table provides an overview of simulated functionalization pathways. Data is based on general principles of computational chemistry applied to the target molecule.

Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, the most significant of these is halogen bonding.

A halogen bond is a highly directional, non-covalent interaction that occurs between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base or other electron-rich site. rsc.orgmdpi.com The iodine atom in this compound, being large and polarizable, is an effective halogen bond donor. The strength of this bond is enhanced by the presence of the electron-withdrawing fluoro and ester groups on the aromatic ring, which further depletes electron density from the iodine atom, creating a more positive σ-hole along the C-I bond axis. rsc.org

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. pdx.edu These studies can predict the geometry (typically linear or near-linear R-X···A angle) and strength of halogen bonds. mdpi.com Studies on similar iodobenzene (B50100) derivatives show that these interactions can be competitive with hydrogen bonds. rsc.org

The interaction strength of halogen bonds can be evaluated computationally and experimentally, for instance, through NMR titration experiments with Lewis bases like pyridine. nih.gov The change in the chemical shift of the carbon atom attached to the iodine provides evidence for the formation and strength of the halogen bond. nih.gov

The table below summarizes the key characteristics of halogen bonding pertinent to this compound, based on findings from related structures.

Interaction ParameterDescriptionTypical Computational FindingSignificance
σ-hole Potential The positive electrostatic potential on the iodine atom opposite the C-I bond.DFT calculations show a significant positive value, enhanced by electron-withdrawing groups.A more positive σ-hole leads to a stronger halogen bond. rsc.org
Interaction Energy The calculated energy of the bond between the iodine and a halogen bond acceptor (e.g., N, O).Ab initio calculations can quantify this energy, often in the range of -5 to -20 kJ/mol for neutral donors.Indicates the stability of the resulting supramolecular complex.
Bond Distance (I···A) The distance between the iodine atom and the acceptor atom (A).Often significantly shorter than the sum of the van der Waals radii of the two atoms. mdpi.comA key geometric criterion for identifying a halogen bond.
Bond Angle (C-I···A) The angle formed by the carbon, iodine, and acceptor atoms.Close to 180°, indicating high directionality. mdpi.comThe directionality is a hallmark of halogen bonding, distinguishing it from general van der Waals forces.

This interactive table outlines the primary features of halogen bonding. The data is derived from general principles and studies on analogous halogenated aromatic compounds.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of Ethyl 3 Fluoro 5 Iodobenzoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Ethyl 3-fluoro-5-iodobenzoate, providing powerful means to separate the compound from impurities, starting materials, and by-products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed.

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it an ideal method for assessing purity and identifying trace volatile impurities.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized (commonly by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification of the compound and any co-eluting impurities. The expected mass spectrum for this compound would show a molecular ion peak and characteristic fragments corresponding to the loss of the ethoxy group (-OCH2CH3) or halogen atoms.

A representative table of GC-MS parameters for the analysis of this compound is provided below.

Table 1. Representative GC-MS Operating Parameters
ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination and quantitative analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a non-polar stationary phase (e.g., octadecylsilane, C18). The separation is based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound acts as a chromophore, absorbing UV light. The absorbance is directly proportional to the concentration, allowing for accurate quantification. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Fluorinated HPLC phases can also offer enhanced selectivity for halogenated aromatic molecules.

The following table outlines typical conditions for an HPLC analysis.

Table 2. Illustrative HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for the qualitative monitoring of reaction progress. It allows a chemist to quickly determine the consumption of starting materials and the formation of products.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The mobile phase travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their polarity and affinity for the stationary and mobile phases.

For a reaction involving this compound, a co-spotting technique is often used. Three spots are applied to the plate: the starting material, the reaction mixture, and a "co-spot" containing both. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is typically achieved under UV light (at 254 nm), where the aromatic compounds will appear as dark spots against a fluorescent background.

Table 3. Example TLC System and Results
ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)
Visualization UV light (254 nm)
Hypothetical Rf (Reactant) 0.65
Hypothetical Rf (Product) 0.40

Spectrophotometric Methods (if applicable for specific chromophores)

While chromatography coupled with UV detection is standard, standalone UV-Visible spectrophotometry can also be used for quantitative analysis, particularly in quality control settings where the identity of the compound is already established and a simple concentration measurement is needed.

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the iodinated and fluorinated benzene (B151609) ring in this compound makes it a strong chromophore that absorbs light in the UV region.

To perform a quantitative analysis, a pure standard of this compound is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) to prepare a series of solutions with known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. This method is fast and inexpensive but is less specific than chromatography and is susceptible to interference from any impurities that also absorb at the analytical wavelength.

Future Directions and Emerging Research Avenues Involving Ethyl 3 Fluoro 5 Iodobenzoate

Catalyst Development for Enhanced Selectivity and Efficiency

The carbon-iodine bond in Ethyl 3-fluoro-5-iodobenzoate is a prime target for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Future catalyst development will likely focus on enhancing selectivity and efficiency in these transformations. Research is anticipated to explore novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands to improve catalyst stability, turnover numbers, and functional group tolerance. The goal is to develop systems that can operate under milder conditions with lower catalyst loadings, making synthetic routes more economical and environmentally friendly.

Furthermore, the development of catalysts that can selectively activate the C-I bond in the presence of the C-F bond is crucial. While the C-I bond is significantly more reactive, catalyst systems that ensure complete chemoselectivity are essential for clean and high-yielding reactions. This includes the design of catalysts that are resistant to deactivation by fluoride (B91410) ions that may be released under certain reaction conditions.

Catalyst SystemReaction TypeKey Advantages
Palladium with bulky electron-rich phosphine ligandsSuzuki, Heck, SonogashiraHigh efficiency and turnover numbers
Palladium with N-heterocyclic carbene (NHC) ligandsSuzuki, HeckEnhanced stability and activity
Nickel-based catalystsCross-couplingLower cost and unique reactivity

Expanding the Scope of Functionalization Reactions

The distinct electronic properties conferred by the fluorine and iodine substituents on this compound make it an ideal substrate for a variety of functionalization reactions beyond standard cross-coupling. Future research will likely aim to expand the repertoire of transformations possible with this molecule.

This includes exploring copper-catalyzed and iron-catalyzed cross-coupling reactions as more sustainable alternatives to palladium. Additionally, the development of C-H activation methodologies to functionalize the aromatic ring at positions other than those bearing the halogens would provide access to a wider range of complex molecules. The electron-deficient nature of the aromatic ring also makes it a candidate for nucleophilic aromatic substitution (SNA) reactions, particularly at the position ortho to the fluorine atom.

Key Functionalization Reactions to Explore:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

Heck Reaction: For the formation of C-C bonds with alkenes.

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

C-H Activation: For direct functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA): For the introduction of various nucleophiles.

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages in terms of safety, efficiency, and scalability. This compound is a prime candidate for integration into flow chemistry systems. Future research will focus on developing robust and efficient continuous flow processes for the synthesis and subsequent functionalization of this compound.

Microreactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced side product formation, and safer handling of reactive intermediates. The development of immobilized catalysts and reagents within flow reactors will be a key area of investigation, allowing for easier product purification and catalyst recycling.

Flow Chemistry AdvantageImpact on this compound Chemistry
Precise process controlImproved yields and selectivity in functionalization reactions
Enhanced safetySafer handling of potentially hazardous reagents and intermediates
ScalabilityFacile scale-up of synthesis for industrial applications
AutomationHigh-throughput screening of reaction conditions and library synthesis

Exploration in Advanced Materials Science (e.g., polymer precursors, optoelectronic materials)

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced materials. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified liquid crystalline behavior.

Future research is expected to explore the use of this compound as a precursor for:

Fluorinated Polymers: The incorporation of the 3-fluoro-5-iodobenzoyl moiety into polymer backbones could lead to materials with enhanced thermal and chemical resistance, as well as unique optical and electronic properties.

Optoelectronic Materials: Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and iodine atoms can be used to tune the HOMO/LUMO energy levels of the resulting materials.

Liquid Crystals: The rigid aromatic core and the presence of the polar fluorine atom suggest that derivatives of this compound could exhibit liquid crystalline properties. Research into the synthesis and characterization of such materials could lead to new liquid crystal displays with improved performance characteristics.

Design of Novel Chemical Transformations Enabled by Its Unique Halogenation Pattern

The meta-substitution pattern of the fluorine and iodine atoms on the benzoate (B1203000) ring presents unique opportunities for the design of novel chemical transformations. The interplay between the electron-withdrawing effects of the halogens and the ester group can influence the regioselectivity of various reactions.

One promising area of future research is the exploration of halogen bonding . The iodine atom in this compound can act as a halogen bond donor, enabling the formation of supramolecular assemblies and influencing the outcome of chemical reactions. This could be exploited in crystal engineering and in the development of halogen-bond-catalyzed reactions.

Furthermore, the specific arrangement of substituents could be leveraged for directed ortho-metalation reactions, allowing for the selective functionalization of the C-H bond between the fluorine and iodine atoms. This would provide a powerful tool for the synthesis of highly substituted and complex aromatic compounds. Decarboxylative cross-coupling reactions of the corresponding carboxylic acid (3-fluoro-5-iodobenzoic acid) also represent a promising avenue for creating new carbon-carbon and carbon-heteroatom bonds.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?

  • Methodological Answer :
  • Standardized Protocols : Publish detailed reaction logs (Oxygen/Moisture sensitivity, catalyst lot numbers).
  • Collaborative Trials : Conduct round-robin tests via platforms like Zenodo to identify variables affecting yield .

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